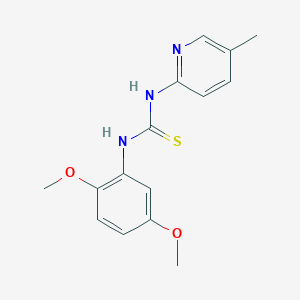
1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone, also known as DCBQ or Emodin Quinoxaline (EQ), is a synthetic compound that has been widely used in scientific research. DCBQ is a quinoxaline derivative that has been synthesized by several methods. It has been found to have potential applications in the fields of pharmacology and biochemistry due to its mechanism of action and physiological effects.
Mécanisme D'action
1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone exerts its effects through the inhibition of protein kinase activity. It has been found to inhibit the activity of several protein kinases, including protein kinase C, protein kinase A, and mitogen-activated protein kinase. 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and scavenge free radicals. 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has also been found to inhibit the expression of several genes involved in inflammation and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been found to have low toxicity in animal models. However, 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has some limitations for use in lab experiments. It is a relatively new compound that has not been extensively studied, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone. One area of research could focus on the development of 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone analogs with improved potency and selectivity. Another area of research could focus on the use of 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone in combination with other anticancer drugs to enhance their efficacy. Additionally, further studies are needed to elucidate the mechanism of action of 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone and to determine its potential applications in the treatment of other diseases.
Méthodes De Synthèse
1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone can be synthesized by several methods, including the reaction of 3,4-dichlorobenzylamine with 3,3-dimethylacrylic acid, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 3,4-dichlorobenzylamine with 3,3-dimethylacryloyl chloride, followed by cyclization with hydrazine hydrate. 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone can also be synthesized through the reaction of 3,4-dichlorobenzaldehyde with 3,3-dimethyl-1,2-diaminopropane, followed by cyclization with acetic anhydride.
Applications De Recherche Scientifique
1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been used in scientific research due to its potential applications in the fields of pharmacology and biochemistry. It has been found to have antitumor, anti-inflammatory, and antioxidant properties. 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. It has also been found to reduce inflammation in animal models of rheumatoid arthritis and colitis.
Propriétés
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3,3-dimethyl-4H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c1-17(2)16(22)21(15-6-4-3-5-14(15)20-17)10-11-7-8-12(18)13(19)9-11/h3-9,20H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPCNPRHNHLGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=CC=CC=C2N1)CC3=CC(=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-methoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5702891.png)










